molecular formula C9H8N4 B2386797 N-(pyridin-3-yl)pyrazin-2-amine CAS No. 1028223-88-2

N-(pyridin-3-yl)pyrazin-2-amine

Cat. No.: B2386797
CAS No.: 1028223-88-2
M. Wt: 172.191
InChI Key: LTMAYHWGGMYNMW-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyridine and pyrazine rings. These nitrogen-containing heterocycles are significant in various fields due to their unique chemical properties and biological activities. The presence of nitrogen atoms in the rings makes these compounds highly reactive and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-3-yl)pyrazin-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with 2-chloropyrazine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(pyridin-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)pyrazine-2-amine
  • N-(Pyridin-4-yl)pyrazine-2-amine
  • N-(Pyridin-3-yl)pyrazine-2-amine

Uniqueness

N-(pyridin-3-yl)pyrazin-2-amine is unique due to its specific arrangement of nitrogen atoms in the pyridine and pyrazine rings. This arrangement influences its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-pyridin-3-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMAYHWGGMYNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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